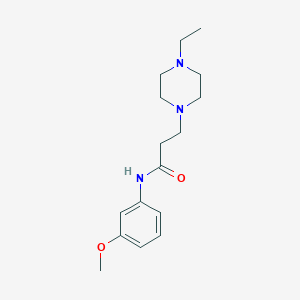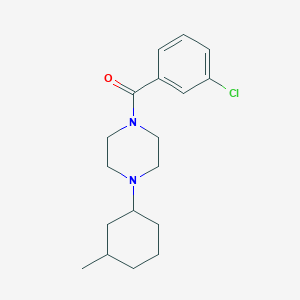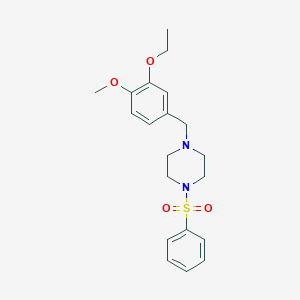
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Wirkmechanismus
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells, which are involved in the immune response. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, which can help reduce the symptoms of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to have a selective and potent inhibitory effect on BTK. It has been shown to reduce the activation and proliferation of B cells, leading to a decrease in the production of inflammatory cytokines. In preclinical studies, 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has also been shown to have an effect on other immune cells, such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its selectivity and potency in inhibiting BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the development and application of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases and B-cell malignancies. Another area of focus is the development of more selective and potent BTK inhibitors with fewer off-target effects. Additionally, research is needed to better understand the long-term safety and efficacy of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide in clinical settings.
Synthesemethoden
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the piperazine ring through a cyclization reaction. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Eigenschaften
Produktname |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
QOMKLXICBPQQKA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)


![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)